4-[(Pentadecafluoroheptyl)oxy]benzoic acid
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Overview
Description
4-[(Pentadecafluoroheptyl)oxy]benzoic acid is a chemical compound known for its unique structure and properties. It belongs to the class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their strong carbon-fluorine bonds. This compound has a molecular formula of C14H5F15O3 and a molecular weight of 506.1643 g/mol . The presence of the pentadecafluoroheptyl group imparts significant hydrophobic and lipophobic characteristics, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pentadecafluoroheptyl)oxy]benzoic acid typically involves the reaction of pentadecafluoroheptanol with 4-hydroxybenzoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the ether bond. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
4-[(Pentadecafluoroheptyl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorinated alkyl chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-[(Pentadecafluoroheptyl)oxy]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for potential use in drug delivery systems due to its ability to interact with lipid bilayers.
Industry: Utilized in the production of water-repellent and stain-resistant materials
Mechanism of Action
The mechanism of action of 4-[(Pentadecafluoroheptyl)oxy]benzoic acid is largely dependent on its interaction with other molecules. The strong carbon-fluorine bonds make it highly stable and resistant to degradation. In biological systems, it can interact with lipid membranes, potentially disrupting their structure and function. The compound’s hydrophobic nature allows it to partition into lipid bilayers, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
4-(Heptyloxy)benzoic acid: Similar structure but with a shorter alkyl chain.
4-(6-Hydroxyhexyloxy)benzoic acid: Contains a hydroxyl group instead of a fluorinated chain.
Uniqueness
4-[(Pentadecafluoroheptyl)oxy]benzoic acid is unique due to its highly fluorinated alkyl chain, which imparts exceptional hydrophobic and lipophobic properties. This makes it particularly useful in applications requiring water and oil repellency, such as in coatings and textiles .
Properties
CAS No. |
75895-47-5 |
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Molecular Formula |
C14H5F15O3 |
Molecular Weight |
506.16 g/mol |
IUPAC Name |
4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptoxy)benzoic acid |
InChI |
InChI=1S/C14H5F15O3/c15-8(16,9(17,18)11(21,22)13(25,26)27)10(19,20)12(23,24)14(28,29)32-6-3-1-5(2-4-6)7(30)31/h1-4H,(H,30,31) |
InChI Key |
SCFGBURIURDZFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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